Diclosulam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

diclosulam mode of action acetolactate synthase inhibitor

Acetolactate Synthase (ALS): Core Enzyme Function

Table 1: Key Characteristics of Acetolactate Synthase (ALS)

| Aspect | Description |

|---|---|

| Systematic Name | Acetolactate synthase (ALS) or Acetohydroxyacid synthase (AHAS) [1]. |

| EC Number | EC 2.2.1.6 [1] |

| Primary Function | Catalyzes the first common step in the biosynthesis of the branched-chain amino acids (valine, leucine, and isoleucine) [1] [2]. |

| Catalytic Reaction | Condenses two molecules of pyruvate to form acetolactate (precursor to valine and leucine), or pyruvate and 2-ketobutyrate to form acetohydroxybutyrate (precursor to isoleucine). The reaction involves decarboxylation [1] [2]. |

| Cofactors Required | Thiamine diphosphate (ThDP), Flavine Adenine Dinucleotide (FAD), and a divalent metal ion (e.g., Mg²⁺) [1] [2]. |

| Cellular Location | In plants, it is located in the chloroplasts [1]. |

Herbicidal Inhibition of ALS

Table 2: Major Classes of Commercial ALS-Inhibiting Herbicides

| Herbicide Class | Key Feature | Example Active Ingredients |

|---|---|---|

| Sulfonylureas (SU) | One of the first discovered classes; highly potent [3]. | Chlorsulfuron, Trifloxysulfuron [3] |

| Imidazolinones (IMI) | Imazaquin [3] | |

| Triazolopyrimidines (TP) | This is the chemical class of Diclosulam [3]. | |

| Pyrimidinylthiobenzoates (PTB) | Also known as Pyrimidinyloxybenzoates [1]. | Pyrithiobac [3] |

| Sulfonylaminocarbonyltriazolinones (SCT) |

Mechanism of Action: These herbicides inhibit the ALS enzyme, disrupting the production of valine, leucine, and isoleucine. This quickly halts plant cell division and growth, leading to plant death [2] [4]. Their potency, effectiveness at low application rates, and high mammalian safety profile make them successful herbicides [2] [3].

Binding Site: Herbicides do not bind to the catalytic site but to a specific herbicidal site on the enzyme. This is why resistance mutations can affect herbicide binding without always completely disrupting the enzyme's natural function [1].

Known Resistance Mechanisms

Table 3: Documented Target-Site Resistance Mutations in ALS

| Residue Position (A. thaliana) | Amino Acid Substitution | Observed Resistance / Cross-Resistance Patterns |

|---|---|---|

| Proline 197 | P197S | Confers high-level resistance to sulfonylureas (SU) and triazolopyrimidines (TP), but the plants remain susceptible to imidazolinones (IMI) [1]. |

| Tryptophan 574 | W574L | Confers broad-spectrum resistance to multiple ALS inhibitor classes, including imidazolinones, sulfonylureas, and triazolopyrimidines [3]. |

General Experimental Workflow for ALS Studies

The diagram below outlines a general approach for characterizing herbicide resistance, as used in a study on pigweed [3].

Key Experimental Components:

- Whole-Plant Dose-Response: Plants are grown and treated with varying doses of herbicides. The dry shoot biomass is measured to calculate the dose required for 50% growth reduction (GR₅₀) and the resistance index (R/S) [3].

- In vitro ALS Enzyme Assay: The ALS enzyme is extracted from plant tissue. Activity is measured by quantifying acetolactate production in the presence of different herbicide concentrations to determine the I₅₀ (concentration causing 50% enzyme inhibition) [3].

- Molecular Sequencing: DNA is extracted and the ALS gene is sequenced. Sequences from resistant and susceptible plants are compared to identify specific mutations [3].

References

- 1. - Wikipedia Acetolactate synthase [en.wikipedia.org]

- 2. Structure, Function, and Drug Development Acetolactate Synthase [news-medical.net]

- 3. Resistance to acetolactate is due to... | PLOS One synthase inhibitors [journals.plos.org]

- 4. -inhibiting herbicides Action mechanisms of acetolactate synthase [semanticscholar.org]

diclosulam herbicide efficacy on broadleaf weeds

Diclosulam Technical Overview

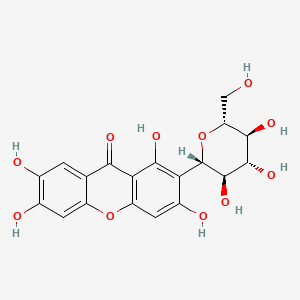

This compound is a selective, systemic herbicide belonging to the sulfonanilide class of the triazolopyrimidine family [1]. It is primarily used as a soil-applied pre-emergence herbicide, though it also has post-emergence applications in crops like peanuts [2] [3]. Its core function is to control a broad spectrum of broadleaf weeds and some sedges.

The molecular mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [1] [4] [5]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to growth cessation and eventual death [4] [5]. The following diagram illustrates this primary mode of action and the herbicide's fate in the environment.

Diagram: Primary mode of action and environmental fate of this compound.

Herbicide Properties and Efficacy Data

The tables below summarize the key chemical, physical, and toxicological properties of this compound, along with its efficacy against specific weed species.

Table 1: Basic Chemical and Physical Properties of this compound [2] [1]

| Property | Value |

|---|---|

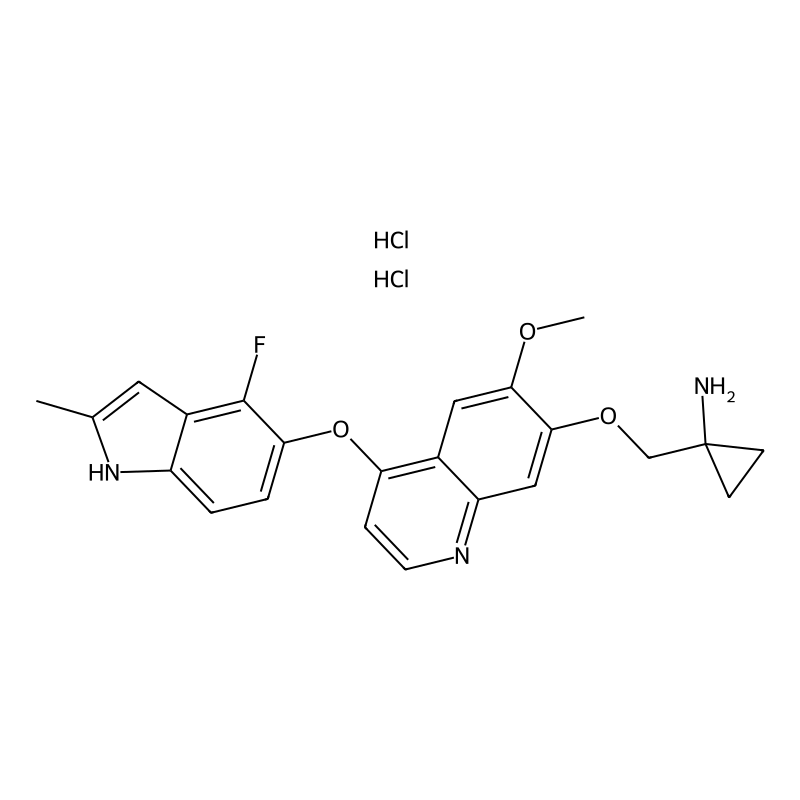

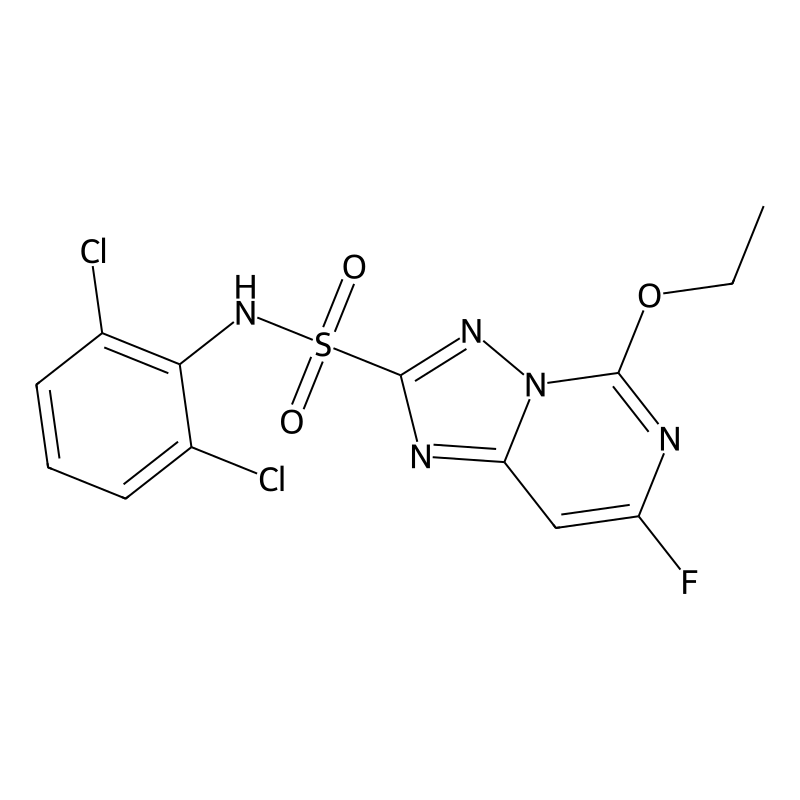

| CAS Number | 145701-21-9 |

| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S |

| Molecular Mass | 406.22 g/mol |

| IUPAC Name | N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |

| Melting Point | 218-221 °C |

| Vapor Pressure (25°C) | 6.67 × 10⁻¹⁰ mPa |

| Water Solubility (20°C, pH 7) | 6.32 mg/L |

| Octanol-Water Partition Coeff. (log P, pH 7) | 0.85 |

| Dissociation Constant (pKa) | 4.0 |

Table 2: Toxicological and Ecotoxicological Profile [2] [1] [5]

| Category | Species | Test Endpoint | Result / Value |

|---|---|---|---|

| Mammalian Toxicity | Rat (Oral) | Acute LD₅₀ | >5000 mg/kg |

| Rat (Dermal) | Acute LD₅₀ | >2000 mg/kg | |

| Rat (Inhalation) | LC₅₀ (4h) | >5.04 mg/L | |

| Ecotoxicology | Bobwhite Quail (Oral) | Acute LD₅₀ | >2250 mg/kg |

| Rainbow Trout (96h) | LC₅₀ | >110 mg/L | |

| Bluegill Sunfish (96h) | LC₅₀ | >137 mg/L | |

| Daphnia (48h) | LC₅₀ | 72 mg/L | |

| Honeybee (Contact) | LD₅₀ (48h) | >25 mg/bee | |

| Green Algae (14d) | EC₅₀ | 1.6 µg/L |

Table 3: Efficacy on Key Broadleaf Weeds and Application Rates [2] [1] [4]

| Target Weed Species | Level of Control | Key Crops & Application Rate (g ai/ha) |

|---|---|---|

| Common Ragweed (Ambrosia artemisiifolia) | ≥92% control (within 35 DAP) [3] | Peanuts: 21-32 g ai/ha [2] |

| Entireleaf Morningglory (Ipomoea hederacea) | 59-91% control [2] | Soybeans: 32-42 g ai/ha [2] |

| Yellow Nutsedge (Cyperus esculentus) | Effective control [2] [4] | - |

| Cocklebur (Xanthium strumarium) | Controlled [2] [1] | - |

| Eclipta (Eclipta prostrata) | >91% control [2] | - |

| Common Lambsquarters (Chenopodium album) | >91% control (PRE mix) [2] | - |

| Pigweed (Amaranthus spp.) | Controlled [4] [6] | - |

| Velvetleaf (Abutilon theophrasti) | Controlled [2] | - |

Application Protocols and Experimental Insights

Application Methodology and Timing

- Formulation: It is commonly formulated as water-dispersible granules (WG or WDG), such as the 84% WG formulation [4] [5].

- Application: For optimal results, apply as a pre-emergence treatment within 2-3 days of sowing. It can also be used in early post-emergence when weeds are at the 1-4 leaf stage [2] [5].

- Key Consideration: Early application is critical. Field studies in peanut crops showed that yield decreased linearly as the post-emergence application of this compound was delayed, underscoring the importance of early-season weed management [3].

Experimental Design and Tank Mixes

Research indicates that this compound is often evaluated in integrated weed management systems. Key experimental findings include:

- Tank Mixtures: For broader spectrum control, this compound is frequently tank-mixed with other herbicides. Dow AgroSciences has recommended mixtures with metolachlor for heavy infestations of nutsedge, or with graminicides like ethalfluralin for broad-spectrum control [2].

- Experimental Efficacy: One experiment in North Carolina (USA) found that a pre-emergence combination of dimethenamid plus this compound was more effective than dimethenamid alone, providing over 91% control of Chenopodium album, Eclipta spp., and Sida spinosa [2].

- Crop Tolerance: Studies on Virginia-market-type peanuts showed that post-emergence applications of this compound caused only transitory injury (less than 15%) and did not affect peanut yield in a weed-free environment [3].

Environmental Fate and Resistance Management

- Environmental Fate: As shown in the diagram, this compound is degraded in the soil primarily by microbes, with a reported laboratory DT₅₀ (half-life) of about 49 days, although field dissipation can be faster (DT₅₀ ~20 days) [1]. It has low volatility but is relatively mobile in soil, indicating a potential for leaching [1].

- Resistance Note: this compound is classified as Herbicide Resistance Class B (HRAC) or Group 2 (WSSA) [1]. Resistance to ALS-inhibiting herbicides has been documented in species like Amaranthus palmeri (Palmer amaranth) [1]. It is crucial to integrate this compound into a resistance management strategy that includes herbicides with different modes of action and non-chemical methods.

Limitations and Key Considerations

- Weed Spectrum: It is important to note that this compound does not control sicklepod (Senna obtusifolia) [2].

- Crop Rotation: While this compound offers greater flexibility than some traditional broadleaf herbicides, care must be taken with subsequent crops. For example, after its use in peanuts, wheat or barley can be planted after 4 months, while cotton requires a 10-month interval [2].

- Regulatory Status: The search results indicate that This compound is not approved under EC Regulation 1107/2009 for use in the European Union [1]. Always verify the current registration status in your country before planning its use.

References

- 1. (Ref: XDE 564) this compound [sitem.herts.ac.uk]

- 2. 双氯磺草胺 N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro... This compound [agropages.com]

- 3. Influence of this compound Postemergence Application Timing on Weed ... [resolve.cambridge.org]

- 4. 84% WG - Peptech Biosciences Ltd. This compound [peptechbio.com]

- 5. 84% WG Online | this compound 84% WG Manufacturer and... This compound [scimplify.com]

- 6. Global Buyers List: Connect with Verified Agricultural... This compound [ecbasis.org]

Environmental Fate and Behavior of Diclosulam in Soil: A Comprehensive Technical Guide

Introduction to Diclosulam

This compound is a soil-applied herbicide belonging to the chemical class of triazolopyrimidine sulfonanilides that provides control of broadleaf weeds in various crops including soybeans, peanuts, and cereals. First introduced around 2000, this compound functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids. With the molecular formula C₁₃H₁₀Cl₂FN₅O₃S and a systematic IUPAC name of 2',6'-dichloro-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonanilide, this herbicide has become an important tool in agricultural weed management due to its efficacy at low application rates (typically 21-42 g ai/ha). However, understanding its environmental fate and behavior in soil systems is crucial for assessing its ecological impact and developing sustainable use practices.

The environmental significance of this compound stems from its combination of moderate persistence in soil systems and high mobility in certain soil types, which creates potential for groundwater contamination. As a synthetic organic compound with a triazolopyrimidine backbone, this compound's behavior in the environment is governed by its physicochemical properties and interaction with soil components. This comprehensive review synthesizes current scientific knowledge on this compound's soil fate, incorporating fundamental properties, degradation pathways, mobility, and impacts on soil microbial communities, with particular emphasis on experimental methodologies suitable for continued investigation by environmental researchers and soil scientists.

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that fundamentally influence its environmental behavior and fate in soil systems. Understanding these characteristics is essential for predicting its mobility, persistence, and potential ecological impacts. The compound presents as an off-white solid with a brown granular form and non-distinct odor in commercial formulations, which are typically supplied as wettable granules for agricultural application.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Molecular Weight | 406.22 g/mol | - | Influences adsorption/desorption |

| Melting Point | 218-221°C | - | Indicates thermal stability |

| Vapor Pressure | 6.67 × 10⁻¹⁰ mPa | 25°C | Very low volatility |

| Water Solubility | 6.32 mg/L | 20°C, pH 7 | Low solubility |

| Octanol-Water Partition Coefficient (log P) | 0.85 | pH 7, 20°C | Moderate lipophilicity |

| Dissociation Constant (pKa) | 4.0 | 25°C | Weak acid |

| Soil Adsorption Coefficient (Koc) | 55-78 mL/g | Variable across soils | High mobility potential |

The low aqueous solubility of this compound (6.32 mg/L at 20°C and pH 7) combined with its very low vapor pressure (6.67 × 10⁻¹⁰ mPa at 25°C) significantly limits its transport through volatilization but enhances its potential for persistence in the soil environment. As a weak acid with a pKa of 4.0, this compound's ionic state varies with environmental pH, influencing its sorption-desorption behavior and mobility in different soil types. The partition coefficient (log P of 0.85 at pH 7) indicates moderate lipophilicity, which contributes to its soil adsorption characteristics and potential for bioaccumulation.

The soil adsorption coefficient (Koc) ranges between 55-78 mL/g across different soil types, classifying this compound as having high mobility in most agricultural soils, with significant potential for leaching to groundwater, particularly in coarse-textured soils with low organic matter content. This compound demonstrates varying solubility in organic solvents, with highest solubility in acetone (7970 mg/L), followed by dichloromethane (2170 mg/L), ethyl acetate (1450 mg/L), and methanol (813 mg/L). These properties collectively influence this compound's formulation, application methods, and environmental behavior, ultimately determining its efficacy as a herbicide and its potential ecological impacts.

Soil Degradation and Metabolic Pathways

This compound undergoes complex degradation processes in soil environments, primarily through microbial activity, with the rate and pathway influenced by various edaphic factors including soil type, moisture content, temperature, and microbial community structure. The degradation kinetics of this compound generally follow a biphasic pattern, with an initial rapid decline followed by a slower dissipation phase, which has significant implications for its environmental persistence and potential carryover to subsequent crops.

Degradation Rates and Persistence

Laboratory Studies: Under controlled laboratory conditions at 20-25°C, this compound demonstrates moderate persistence in soil systems, with reported DT₅₀ values (time for 50% dissipation) ranging from 14 to 80 days depending on soil characteristics. Aerobic metabolism studies across nine soils from the United States, Argentina, and Brazil showed an average DT₅₀ of 28 ± 12 days, with DT₉₀ values (time for 90% dissipation) averaging 190 ± 91 days [1]. These variations highlight the significant influence of soil properties and environmental conditions on degradation rates.

Field Studies: Field dissipation rates often differ from laboratory predictions due to variable environmental factors. Field studies report an average DT₅₀ of approximately 20 days [2], suggesting that under actual field conditions, this compound may be less persistent than laboratory incubations indicate. This enhanced field degradation is likely attributable to factors such as soil temperature fluctuations, moisture variability, and increased microbial activity in natural environments compared to controlled laboratory settings.

Environmental Influences: Research has demonstrated that soil moisture content significantly affects this compound persistence. Studies conducted under summer conditions with average temperatures of 24°C examined degradation at different soil moisture levels (60%, 80%, and 100% of field capacity) [3]. The degradation rate generally increased with higher moisture content, suggesting that microbial degradation plays a predominant role in this compound dissipation, as higher moisture conditions typically enhance microbial activity.

Metabolic Pathways and Products

The aerobic metabolism of this compound in soil proceeds through several well-defined pathways, resulting in the formation of multiple metabolites that exhibit varying degrees of persistence and mobility:

This compound Soil Metabolic Pathways: The diagram illustrates the primary degradation routes and key metabolites formed through microbial transformation in aerobic soil conditions.

The primary metabolic pathways include:

- Dealkylation: Removal of the ethoxy group to form 5-OH-diclosulam (5-hydroxy analogue of this compound), which has been identified as a major metabolite reaching levels exceeding 10% of applied this compound in several soils [1].

- Sulfonamide Hydrolysis: Cleavage of the sulfonamide linkage producing aminosulfonyl triazolopyrimidine (ASTP), another significant metabolite observed in multiple soils.

- Dehalogenation and Hydroxylation: Formation of the 8-chloro-5-hydroxy analogue (8-Cl-diclosulam) through complex rearrangement and dehalogenation processes.

The terminal degradation products of this compound are mineralization to CO₂ and formation of bound soil residues that become incorporated into the soil organic matrix [1]. The extent of mineralization varies with soil type and microbial activity, but generally represents a significant sink for this compound carbon over extended periods. The sorptivity of this compound and its metabolites has been observed to increase with time, suggesting increasingly strong binding to soil components as degradation progresses.

Soil Mobility and Transport Mechanisms

This compound's mobility in soil represents a critical aspect of its environmental behavior, with significant implications for potential groundwater contamination and off-site transport. The compound's physicochemical properties, particularly its weak acid character (pKa = 4.0) and low soil adsorption coefficient (Koc = 55-78 mL/g), contribute to its classification as a highly mobile herbicide in most agricultural soils.

Sorption and Desorption Dynamics

Sorption Characteristics: The soil adsorption coefficient (Koc) of this compound falls within the range of 55-78 mL/g across different soil types [2] [4], indicating relatively weak sorption to soil constituents and suggesting potential for leaching. Apparent sorption coefficients (Kd) determined through extraction studies averaged 1.1 L/kg for six tested soils [1], consistent with the high mobility classification. This limited sorption is attributed to the anionic nature of this compound at most environmental pH values (above its pKa of 4.0), which reduces interactions with predominantly negatively charged soil particles.

Soil Property Influence: The sorption of this compound is minimally influenced by soil pH in contrast to many other weak acid herbicides [1]. However, soil organic matter content represents the primary factor controlling sorption, with higher organic matter generally resulting in reduced mobility. The sorptivity of this compound and its degradates has been observed to increase with time, suggesting aging effects or formation of stronger bonds with soil components over time [1].

Metabolite Mobility: Metabolites of this compound generally exhibit similar or slightly higher mobility compared to the parent compound, with sorption coefficients (Kd) for metabolites typically slightly lower than that of this compound [1]. This suggests that degradation products may potentially be more mobile in soil environments, though their persistence is generally less than the parent compound.

Runoff Potential and Modeling

Table 2: this compound Runoff Characteristics Based on Modeling Studies

| Scenario | Runoff (% of applied) | Phase Distribution | Mitigation Strategies |

|---|---|---|---|

| Field Study (average) | ~1% | >97% in water, <3% sediment-associated | - |

| Tifton Soil (90th percentile) | 1.8% | Predominantly aqueous phase | Conservation tillage |

| Bibb Soil (90th percentile) | 5.2% | Predominantly aqueous phase | Reduced application rates |

| Worst-case scenarios | Up to 5.2% | >97% in water | Vegetated filter strips |

Runoff studies conducted near Tifton, GA under simulated severe rainfall conditions (50 mm in 3 hours) demonstrated that this compound losses in runoff are primarily transported in the aqueous phase (>97%) rather than associated with sediment (<3%) [5]. This predominance of aqueous transport is consistent with this compound's high water solubility and limited affinity for soil particles.

The Pesticide Root Zone Model (PRZM v. 3.12) has been successfully validated for this compound, with model-predicted edge-of-field loading within 1% of observed average this compound runoff from field studies [5]. Long-term simulations using a 41-year weather record from Dublin, GA predicted that 90th percentile runoff amounts varied significantly by soil type, with Tifton soils showing 1.8% loss and Bibb soils showing 5.2% loss of applied this compound [5]. These findings highlight the importance of soil-specific risk assessments and targeted mitigation strategies in vulnerable areas.

Experimental Methods and Protocols

Soil Degradation Studies

The investigation of this compound degradation in soil requires carefully controlled laboratory conditions to obtain reproducible and meaningful results. The following protocol adapts methodologies from published studies on this compound metabolism [1]:

Materials and Equipment:

- Soil samples from relevant field sites (collect from 0-15 cm depth, sieve through 2 mm mesh)

- ¹⁴C-radiolabeled this compound (specific activity ~50 μCi/mg) and analytical standard this compound (purity >99%)

- Aerobic incubation apparatus (biometer flasks or similar sealed systems with CO₂ traps)

- High-performance liquid chromatography (HPLC) with UV and radiochromatography detectors

- Liquid scintillation counter for radioactivity measurement

- Controlled environment incubation chamber (±1°C temperature control)

Procedure:

- Soil Preparation: Adjust collected soils to appropriate moisture content (typically 75% of 0.3 bar moisture holding capacity) and pre-incubate for 7-14 days at study temperature (20-25°C) to stabilize microbial activity.

- Treatment Application: Prepare this compound solution in appropriate solvent (typically acetone or methanol) and apply uniformly to soil samples at recommended field rate (typically 0.1 ppm, equivalent to approximately 52 g ai/ha). For radiolabeled studies, apply ¹⁴C-diclosulam uniformly mixed with non-labeled compound.

- Incubation: Transfer treated soil (100-200 g dry weight equivalent) to incubation vessels, maintain under aerobic conditions in the dark at constant temperature for duration of study (up to 360 days).

- Sampling and Analysis: Collect sacrificial samples at predetermined intervals (0, 7, 14, 28, 42, 56, 90, 120, 180, 270, 360 days). Extract samples with appropriate solvents (typically acetonitrile/water acidified with 0.1% formic acid) via shaking, centrifugation, and solid-phase extraction cleanup.

- Metabolite Identification: Analyze extracts using HPLC with diode-array UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) for structural elucidation of metabolites. For radiolabeled studies, use radio-HPLC to quantify distribution of radioactivity.

- Mineralization Assessment: Trap evolved ¹⁴CO₂ in alkaline traps (0.1-0.5 M NaOH) and quantify by liquid scintillation counting at regular intervals throughout incubation.

Data Analysis: Calculate DT₅₀ and DT₉₀ values using first-order or biphasic kinetic models. Identify major metabolites exceeding 10% of applied radioactivity and determine their persistence patterns. Statistical analysis should include replicates (minimum n=3) and appropriate measures of variability.

Soil Microbial Community Impact Assessment

The protocol for assessing effects of this compound on soil microbial communities, particularly those involved in nitrogen and carbon cycling, adapts methodologies from recent research [6]:

Materials and Equipment:

- Fresh agricultural soil (collect from 0-15 cm depth, sieve through 2 mm mesh)

- Technical grade this compound (purity >98%)

- Quantitative PCR (qPCR) instrumentation with appropriate primer sets for functional genes (amoA, nirS, nirK, nosZ for nitrogen cycle; 16S rRNA for bacterial abundance)

- Soil enzyme activity assay reagents (β-glucosidase, urease, dehydrogenase)

- High-throughput sequencing capability (Illumina MiSeq or similar) for microbial community analysis

- Microplates and spectrophotometer for enzyme assays

Procedure:

- Soil Treatment: Prepare this compound solutions at multiple concentrations (recommended: 0.05, 0.5, and 2.5 mg kg⁻¹ soil) representing sub-lethal to elevated exposure levels. Apply uniformly to soil samples with untreated controls and solvent controls.

- Incubation: Incubate treated soils under controlled conditions (25°C, 60% water holding capacity) in the dark for up to 56 days. Collect sacrificial samples at intervals (7, 14, 28, 42, and 56 days).

- DNA Extraction and Analysis: Extract total genomic DNA from soil samples using commercial soil DNA extraction kits. Perform qPCR analyses with primers targeting key functional genes:

- Nitrogen cycle: bacterial and archaeal amoA (ammonia oxidation), nirK and nirS (nitrite reduction), nosZ (nitrous oxide reduction)

- Carbon cycle: 16S rRNA genes for total bacterial and archaeal abundance

- Enzyme Activity Assays:

- β-Glucosidase: Measure using p-nitrophenyl β-D-glucopyranoside substrate, incubate 1-2 hours, quantify p-nitrophenol release at 400 nm

- Urease: Determine using urea substrate, incubate 2 hours, measure released ammonium with indophenol blue method at 638 nm

- Dehydrogenase: Assess using 2,3,5-triphenyltetrazolium chloride (TTC) as electron acceptor, measure triphenylformazan production at 546 nm

- Community Sequencing: Perform 16S rRNA gene amplicon sequencing on selected samples (Illumina MiSeq platform with V3-V4 region primers). Process sequences through standard bioinformatics pipelines (QIIME2 or MOTHUR) for alpha and beta diversity analyses.

Data Analysis: Normalize gene copy numbers to gram of dry soil. Calculate differential abundance of taxonomic groups and functional genes between treatments. Perform statistical analyses (ANOVA, PERMANOVA) to determine significant differences (p < 0.05) between treatment groups. Use integrated biomarker response (IBR) analysis to comprehensively assess overall herbicide impact.

Environmental Implications and Risk Assessment

The environmental fate characteristics of this compound present a complex risk profile that requires careful management to minimize potential adverse ecological impacts. Understanding the intersection of its persistence, mobility, and toxicity is essential for developing science-based regulatory guidelines and agricultural practices.

Ecological Effects and Soil Health

This compound exhibits differential toxicity across various ecological receptors, creating a varied risk landscape:

Soil Microorganisms: Research demonstrates that this compound significantly affects soil microbial communities involved in critical nutrient cycling processes. At concentrations of 0.05 mg kg⁻¹, this compound has been shown to inhibit nitrification while simultaneously promoting denitrification processes [6]. These changes to the nitrogen cycle could potentially alter soil fertility and nutrient availability for crops. Additionally, this compound at 0.5 mg kg⁻¹ may enhance microbial carbon fixation capacity, while higher concentrations (2.5 mg kg⁻¹) activate β-glucosidase activity [6], indicating complex effects on carbon cycling.

Aquatic Organisms: this compound presents particularly high toxicity to aquatic plants and algae, with an EC₅₀ for Lemma sp. of 1.16 μg/L [4] and for green algae (Selenastrum capricornutum) of 1.6 μg/L [4], classifying it as highly toxic to aquatic flora. This heightened sensitivity necessitates careful management to prevent contamination of aquatic ecosystems through runoff or leaching.

Soil Fauna and Beneficial Insects: The herbicide demonstrates low toxicity to earthworms (LC₅₀ >991 mg/kg) [4] and honeybees (contact LD₅₀ >25 mg/bee) [2] [4], suggesting limited direct risk to these beneficial organisms under normal application scenarios. This selective toxicity profile is advantageous for integrated pest management programs.

Regulatory Status and Risk Management

This compound's environmental profile has led to specific regulatory considerations and use restrictions:

Regulatory Status: this compound is not approved under EC Regulation 1107/2009 [2], reflecting concerns about its environmental fate and ecotoxicological profile. The compound has been classified as a "forever chemical" under specific criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤0.1 mg l⁻¹ [2].

Risk Mitigation Strategies: Based on modeling and field studies, several strategies can effectively minimize environmental risks:

- Application Timing and Rates: Use lowest effective application rates (21-32 g ai/ha for peanuts, 32-42 g ai/ha for soybeans) [4] and avoid applications before predicted heavy rainfall events.

- Conservation Practices: Implement vegetated filter strips and grassed waterways to reduce runoff transport, with studies showing these can reduce this compound loading in surface waters [5].

- Tillage and Residue Management: Conservation tillage practices that maintain crop residues can effectively reduce edge-of-field runoff volumes and associated herbicide transport [5].

- Crop Rotation Restrictions: The persistence characteristics of this compound necessitate observation of planting restrictions for rotational crops (e.g., wheat and barley can be planted 4 months after treated peanut crops, while cotton requires 10 months) [4].

The integrated biomarker response analysis indicates that the toxicity of this compound to soil microbial communities is greater than that of the related herbicide cloransulam-methyl [6], highlighting the need for compound-specific risk assessments even within the same chemical class. This comprehensive understanding of this compound's environmental implications supports the development of targeted risk management strategies that maximize agricultural benefits while minimizing ecological impacts.

Conclusion

This compound represents a chemically sophisticated herbicide with specific environmental fate characteristics that necessitate science-based management. Its moderate persistence in soil systems (DT₅₀ range of 14-80 days), combined with high mobility (Koc 55-78 mL/g) and potential for transformation into multiple metabolites, creates a complex environmental behavior profile that varies significantly with soil properties and climatic conditions. The primary degradation pathways proceed through microbial metabolism, resulting in hydroxylated metabolites and cleavage products that eventually mineralize to CO₂ or form bound residues.

References

- 1. Aerobic metabolism of this compound on U.S. and South American soils [pubmed.ncbi.nlm.nih.gov]

- 2. (Ref: XDE 564) this compound [sitem.herts.ac.uk]

- 3. Persistence of imazaquin and diclosulan in different soil moisture [semanticscholar.org]

- 4. 双氯磺草胺 N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro... This compound [agropages.com]

- 5. Measurement and modeling of this compound runoff under the influence... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cloransulam-methyl and this compound on soil nitrogen and... [pubmed.ncbi.nlm.nih.gov]

Methodological Framework for Assessing Groundwater Contaminants

For a compound like diclosulam, a comprehensive assessment typically involves evaluating its solubility and several key processes that govern its mobility in the subsurface. The table below outlines the core components of this assessment.

| Assessment Aspect | Description & Key Processes | Relevant Experimental & Modeling Approaches |

|---|---|---|

| Fundamental Solubility | The aqueous solubility of a compound determines its maximum concentration in water, influencing its potential to enter and be transported by groundwater [1]. | Standard shake-flask or turbidimetric solubility assays (e.g., Pion’s μSOL assay) under controlled pH and temperature; Predictive models using machine learning (e.g., XGBoost on molecular descriptors) [2] [1]. |

| Sorption & Retardation | Sorption to soil organic matter or minerals retards contaminant movement relative to groundwater flow. The extent is quantified by the retardation factor (R) [3] [4]. | Batch sorption experiments to derive distribution coefficients (Kd); Column transport studies to determine retardation factors. |

| Degradation & Transformation | Biotic (microbial) and abiotic degradation reduces the mass and toxicity of a contaminant plume over time [4]. | Laboratory microcosm studies to identify degradation products and rates under various redox conditions. |

| Subsurface Transport | The combined action of advection (flow with water), dispersion (spreading), and diffusion governs the plume's spread [3]. | Mathematical modeling using advection-dispersion equations (ADE); Complex models incorporating heterogeneity and uncertainty [3]. |

Generalized Experimental Protocol for Mobility Assessment

The following workflow outlines a combined experimental and modeling approach to characterize a compound's subsurface behavior.

Figure 1: A sequential workflow for assessing contaminant mobility, integrating lab experiments and predictive modeling.

Step 1: Physicochemical Property Analysis

- Aqueous Solubility: Determine intrinsic solubility using a standardized kinetic solubility assay. This involves diluting a DMSO stock solution of the compound into an aqueous buffer (e.g., pH 7.4 phosphate buffer), incubating to allow for potential precipitation, filtering to remove particulates, and quantifying the concentration in the filtrate via UV spectroscopy or other methods [2].

- Soil-Water Partitioning: Conduct batch sorption isotherm experiments. A known mass of soil or aquifer material is equilibrated with solutions of the compound at different concentrations. The sorbed concentration is calculated, and data is fitted to models (e.g., Linear, Freundlich) to derive the distribution coefficient

K_d[4].

Step 2: Column Transport Studies

- Purpose: Simulate one-dimensional contaminant transport under controlled conditions to directly observe retardation and breakthrough behavior.

- Setup: Pack a column with a representative porous media (e.g., sand or soil). Establish a steady-state flow of background solution.

- Procedure: Introduce a pulse of the contaminant and continuously monitor the effluent concentration. The resulting breakthrough curve (BTC) is used to calibrate transport parameters, including the retardation factor

Rand the longitudinal dispersivityαL[3].

Step 3: Biodegradation Studies

- Purpose: Evaluate the compound's susceptibility to microbial degradation, a key natural attenuation process.

- Setup: Create laboratory microcosms using site-specific groundwater and aquifer materials. Set up live microcosms and sterile controls.

- Procedure: Spike with the compound and monitor its concentration over time under various conditions (aerobic/anaerobic). Analyze data to determine first-order biodegradation rate constants

λ_bio[4].

Key Factors Influencing this compound's Groundwater Impact

Based on general contaminant science [5] [4], the following factors would be critical for a this compound assessment:

- Hydrogeological Setting: Aquifers with highly permeable sediments (e.g., sand and gravel) identified as "fastpaths" are more vulnerable to contamination [6].

- Climate Conditions: Heavy rainfall can promote infiltration and leaching of surface-applied chemicals into shallow aquifers [7].

- Co-contaminants: The presence of other substances, like de-icing salts, can increase chloride levels and potentially mobilize metals or other adsorbed compounds, altering the geochemical environment [5].

References

- 1. A machine learning approach for the prediction of aqueous ... solubility [pubs.rsc.org]

- 2. of Predictive of Organic Compounds... Models Aqueous Solubility [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Groundwater Contaminant Transport : Prediction Under... [frontiersin.org]

- 4. Interaction of dissolution, sorption and biodegradation on transport of... [link.springer.com]

- 5. Surface water and groundwater quality impacts from stormwater... [stormwater.pca.state.mn.us]

- 6. Scientists map fastest pathways for replenishing Central Valley... [phys.org]

- 7. Frontiers | Hydrochemical zonation and depth-based vulnerability of... [frontiersin.org]

Core NMR Techniques for Studying Tautomerism

The table below summarizes the key NMR parameters and techniques used to investigate tautomeric equilibria, which are highly relevant for a heterocyclic compound like Diclosulam [1] [2].

| NMR Parameter / Technique | Application in Tautomerism Studies | Key Insights for Heterocyclic Compounds |

|---|---|---|

| Chemical Shifts (¹⁵N, ¹³C, ¹⁹F) | Identify atoms involved in proton transfer/gross electronic structure changes [1] [2] [3]. | Large chemical shift ranges (especially ¹⁵N) sensitive to hybridization, protonation; ¹⁹F is a sensitive reporter if present [1] [3]. |

| One-Bond Coupling Constants (e.g., ¹J(N,H)) | Distinguish between different nitrogen protonation states (e.g., NH vs. =N-) [1]. | A ¹J(N,H) coupling constant of ~90 Hz is a clear indicator of an NH group in the structure [1]. |

| Isotope Effects on Chemical Shifts | Probe equilibrium dynamics and identify atoms near proton relocation site [1]. | Deuterium-induced equilibrium isotope effects (EIEs) on ¹³C or ¹⁵N shifts indicate a change in the tautomeric population upon deuteriation [1]. |

| Variable-Temperature NMR | Determine kinetic parameters (barriers) and quantify tautomer ratios [2]. | Slower exchange at lower temperatures can resolve separate signals for individual tautomers, allowing for direct integration [2]. |

Detailed Experimental Workflow

For studying a compound like this compound, a multi-technique NMR approach is recommended. The following workflow, applicable to a standard 500 MHz NMR spectrometer, outlines the key steps.

NMR analysis workflow for tautomerism, covering sample preparation to data interpretation.

- Solvent Selection: Prepare a solution in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). DMSO is often preferred for its ability to dissolve a wide range of compounds and slow exchange of labile protons.

- Concentration: Use a typical concentration of 5-10 mg of this compound in 0.6 mL of solvent.

- Isotope Studies: For equilibrium isotope effect studies, a partially deuterated sample can be prepared to measure nΔX(D) (deuterium-induced changes in ¹³C or ¹⁵N chemical shifts) [1].

2. NMR Data Acquisition

- 1D ¹H NMR: Begin with a standard proton NMR to identify exchangeable protons and get an initial overview.

- 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to carbon chemical shifts in the heterocyclic core, as they are highly sensitive to tautomeric structure [1].

- 2D ¹H-¹⁵N HMBC (or HSQC): This is a crucial experiment. Since ¹⁵N has a low natural abundance and a negative gyromagnetic ratio, the indirectly detected HMBC experiment is highly valuable. It correlates nitrogen atoms with the protons bonded to them (in HSQC) or coupled to them over 2-3 bonds (in HMBC). This allows for the assignment of nitrogen chemical shifts and the identification of NH groups [1] [3].

- Variable-Temperature (VT) NMR: Acquire a series of ¹H or ¹³C spectra at different temperatures (e.g., from 25°C to -50°C or lower, depending on the solvent). Cooling slows down the tautomeric exchange, which can separate a single averaged signal into distinct signals for each tautomer, allowing for direct measurement of the tautomeric ratio and kinetic parameters [2].

3. Data Interpretation

- Chemical Shifts: Compare the observed ¹⁵N and ¹³C chemical shifts with those of known model compounds or values predicted by Density Functional Theory (DFT) calculations to assign the predominant tautomer(s) [1] [2].

- Coupling Constants: The presence of a large one-bond ¹J(N,H) coupling constant (typically around 90 Hz) is direct evidence for a nitrogen atom bearing a hydrogen (NH group) in one of the tautomers [1].

- Equilibrium Quantification: Use signal integration in VT-NMR spectra to determine the equilibrium constant (KT). The free energy, enthalpy, and entropy of the equilibrium can be calculated from VT data using the Van't Hoff equation [2].

A Focus on Triazole-like Systems

The available literature strongly suggests that this compound's tautomerism will involve its triazolopyrimidine ring system. Studies on 4,5-dihydro-1H-1,2,3-triazoles demonstrate that ¹⁵N NMR is exceptionally powerful for such systems [3]. Key findings include:

- ¹⁵N Chemical Shifts are extremely sensitive to the substitution pattern and the position of the proton in the ring [3].

- Solvent and Concentration can significantly influence the observed chemical shifts, reflecting changes in the tautomeric equilibrium. This must be carefully controlled and reported [3].

- Spectral Assignment can be confirmed using ¹⁵N-labeled analogs, though this requires specialized synthesis [3].

A Practical Path Forward for this compound Analysis

- Execute the Above Protocol: The workflow and techniques described are directly applicable. The ¹H-¹⁵N HMBC and variable-temperature ¹H NMR experiments will be the most critical.

- Leverage Computational Chemistry: Perform DFT calculations (e.g., using Gaussian or ORCA) to predict the ¹³C and ¹⁵N chemical shifts, energies, and NMR parameters for the various proposed tautomers of this compound. The correlation between calculated and experimental data is often the key to unambiguous assignment [1] [2].

- Consult Patent Literature: A more detailed experimental procedure or specific data for this compound might be found within its original patent documents, which are often a rich source of synthetic and analytical information not published in journals.

References

Comprehensive HPLC Analysis Method for Diclosulam in Soil and Water: Application Notes and Protocols

Introduction to Diclosulam and Analytical Requirements

This compound is a broad-spectrum triazolopyrimidine sulfonamide herbicide used extensively for pre-emergence control of broadleaf weeds in various crops including soybeans, peanuts, and cotton [1]. As a soil-applied herbicide, this compound possesses specific physicochemical properties that influence its environmental fate and analytical detection: it has low aqueous solubility (6.32 μg/mL at 20°C), moderate persistence in soil (typical DT₅₀ of 20-49 days), and high mobility that may lead to groundwater leaching [1]. These characteristics necessitate precise and reliable monitoring methods to assess this compound residues in environmental matrices. The molecular structure of this compound (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) contains chromophores that make it amenable to UV detection, while its acidic nature (pKa = 4.0) influences its chromatographic behavior in reversed-phase systems [2].

Environmental monitoring of pesticides like this compound is mandated by regulatory frameworks worldwide to ensure ecosystem and human safety. This document presents a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in soil and water matrices. The method has been developed following International Council for Harmonisation (ICH) guidelines [3] [4] and incorporates robustness features specifically designed for environmental sample analysis. The methodology includes detailed protocols for sample preparation, chromatographic separation, and method validation parameters, providing environmental researchers and analytical chemists with a reliable framework for this compound residue analysis in compliance with global regulatory standards.

Analytical Principle and Method Overview

The analytical method for this compound quantification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, leveraging the compound's chemical structure and properties. This compound contains aromatic rings and conjugated systems in its triazolopyrimidine sulfonamide structure that provide strong UV absorbance, making UV detection particularly suitable [5]. The acidic nature of this compound (pKa = 4.0) allows for ionization control through mobile phase pH manipulation, which significantly affects retention and peak shape in reversed-phase chromatography. By adjusting the mobile phase pH to approximately 2.0-3.0, we suppress the ionization of this compound's sulfonamide group, resulting in better retention and symmetric peak shapes on conventional C18 stationary phases [6].

This method has been optimized to provide selective separation of this compound from potential interferents commonly present in environmental matrices, including soil organic components and water-soluble constituents. The chromatographic conditions employ a gradient elution profile to efficiently separate this compound from co-extracted compounds while maintaining a reasonable analysis time. The stability-indicating capability of the method was demonstrated through forced degradation studies, confirming that the method can accurately quantify this compound in the presence of its degradation products [4]. The method's validation encompasses all parameters required by ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, making it suitable for regulatory compliance monitoring [3] [4]. The complete analytical workflow is illustrated in Figure 1 below.

Figure 1: HPLC Analysis Workflow for this compound in Environmental Samples

Materials and Reagents

Chemical and Equipment Requirements

Table 1: Chemicals, Standards, and Reagents

| Item | Specification | Purity/Requirements |

|---|---|---|

| This compound standard | Certified reference material | ≥98.5% purity |

| Acetonitrile | HPLC gradient grade | ≥99.9% |

| Phosphoric acid | Analytical reagent grade | 85% concentration |

| Water | HPLC grade | Resistivity ≥18.2 MΩ·cm |

| Formic acid | Analytical reagent grade | ≥98% |

| Sodium sulfate | Anhydrous | ≥99% |

Table 2: Equipment and Instrumentation

| Equipment | Specification | Manufacturer/Example |

|---|---|---|

| HPLC System | Binary pump, autosampler, column oven, DAD | Waters Alliance e2695 |

| Analytical column | C18 (150 mm × 4.6 mm, 3 μm) | Waters Symmetry C18 |

| Guard column | C18 (10 mm × 4.0 mm, 3 μm) | Compatible with analytical column |

| pH meter | Digital with temperature compensation | Metrohm 744 |

| Analytical balance | Precision 0.1 mg | Mettler Toledo XS205 |

| Centrifuge | Refrigerated, capacity 50 mL tubes | Eppendorf 5804 R |

| Solid-phase extraction | C18 cartridges (500 mg/6 mL) | Waters Sep-Pak |

| Ultrasonic bath | Frequency 40 kHz | Branson 3800 |

| Vacuum manifold | For SPE processing | Waters |

All solvents and chemicals should be HPLC grade to minimize interference peaks. This compound standard solutions should be prepared fresh weekly and stored at 4°C when not in use, as this compound stability studies indicate potential degradation at room temperature after 24 hours [6]. Mobile phases must be filtered through 0.45 μm membrane filters and degassed prior to use to prevent column damage and baseline noise [5].

Standard Solution Preparation

- Primary stock solution (500 μg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.

- Working standard solutions: Prepare working standards by appropriate dilution of the stock solution with water:acetonitrile (70:30, v/v) to cover the calibration range of 0.05-5.0 μg/mL.

- Quality control standards: Prepare independently from a separate weighing of the reference standard at low, medium, and high concentrations (0.1, 1.0, and 4.0 μg/mL) for method accuracy assessment.

All standard solutions should be stored in amber glass containers at 4°C when not in use. Under these conditions, this compound standards remain stable for up to 30 days [6].

Sample Preparation Protocols

Water Sample Preparation

Water samples containing this compound residues require careful processing to concentrate the analyte and remove potential interferents while maintaining the compound's integrity. The following protocol has been optimized for various water types including groundwater, surface water, and agricultural runoff:

- Filtration: Filter water samples through 0.45 μm glass fiber filters to remove suspended particulates. Adjust the sample pH to 3.0-3.5 using phosphoric acid to maintain this compound in its non-ionic form, which improves retention on SPE cartridges [1].

- Solid-Phase Extraction (SPE): Condition C18 SPE cartridges (500 mg/6 mL) with 5 mL of acetonitrile followed by 5 mL of acidified water (pH 3.0). Load 250-500 mL of filtered water sample at a flow rate of 5-10 mL/min. After loading, dry the cartridges under vacuum for 20 minutes to remove residual water.

- Elution: Elute this compound with 2 × 4 mL of acetonitrile into a clean collection tube. Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of water:acetonitrile (70:30, v/v) and vortex for 30 seconds.

- Cleanup: For samples with high organic content, pass the reconstituted extract through a 0.22 μm nylon syringe filter prior to HPLC analysis to prevent particulate column clogging.

This SPE procedure typically provides >95% recovery for this compound from water matrices while effectively removing interfering components that could compromise chromatographic performance or detection sensitivity.

Soil Sample Preparation

Soil samples present a more complex matrix requiring extensive extraction and cleanup to accurately quantify this compound residues. The following protocol has been validated for various soil types with different organic matter content and texture:

- Sample pretreatment: Air-dry soil samples at room temperature and sieve through a 2-mm mesh. Homogenize the sieved soil thoroughly to ensure representative sub-sampling.

- Extraction: Weigh 10.0 g of prepared soil into a 50-mL centrifuge tube. Add 20 mL of extraction solvent (acetonitrile:0.1% phosphoric acid, 80:20, v/v). Vortex vigorously for 1 minute, then sonicate in a water bath for 30 minutes at 25°C. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

- Re-extraction: Repeat the extraction procedure with an additional 10 mL of fresh extraction solvent, combining the supernatants.

- Cleanup: Transfer the combined extract to a clean-up tube containing 2.0 g of anhydrous sodium sulfate to remove residual water. For soils with high organic content, additional cleanup may be performed using dispersive SPE with primary secondary amine (PSA) sorbent.

- Concentration: Evaporate a 15 mL aliquot of the cleaned extract to near dryness under nitrogen at 40°C. Reconstitute the residue in 1.5 mL of water:acetonitrile (70:30, v/v) and filter through a 0.22 μm PTFE syringe filter.

This extraction procedure typically yields 85-95% recovery of this compound from soil matrices while effectively minimizing co-extractive interferences that could affect chromatographic analysis.

HPLC Instrumental Configuration

Chromatographic Conditions

Table 3: HPLC Instrumental Parameters

| Parameter | Configuration | Alternative |

|---|---|---|

| Column | C18 (150 mm × 4.6 mm, 3 μm) | C8 (150 mm × 4.6 mm, 3 μm) |

| Mobile Phase A | 0.05 M phosphoric acid, pH 2.0 | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient Program | Time (min) / %B: 0/35, 2/65, 8/65, 9/35, 12/35 | Isocratic 65% B for simple matrices |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (robustness range) |

| Column Temperature | 30°C | 25-40°C (robustness range) |

| Injection Volume | 20 μL | 10-50 μL (depending on sensitivity needs) |

| Detection Wavelength | 210 nm | 220 nm (alternative for complex matrices) |

| Run Time | 12 minutes | - |

The selection of a C18 column with 3 μm particle size provides optimal efficiency for this compound separation while maintaining reasonable backpressure. The acidic mobile phase (pH 2.0) ensures that this compound remains in its non-ionized form, improving peak symmetry and chromatographic efficiency [6]. The gradient program begins with a higher aqueous composition to retain this compound adequately while eluting early polar interferents, then increases organic composition to ensure efficient elution of this compound and other mid-polarity compounds. The 12-minute runtime includes a 3-minute re-equilibration period to ensure retention time stability throughout an analytical sequence.

System Suitability Testing

System suitability tests must be performed before sample analysis to verify that the chromatographic system is adequate for the intended application. Prepare a system suitability solution containing this compound at a concentration of 1.0 μg/mL and inject six replicates. The system is considered suitable if the following criteria are met:

- Retention time RSD: ≤2% for six replicate injections

- Peak area RSD: ≤2% for six replicate injections

- Theoretical plates: ≥2000 for the this compound peak

- Tailing factor: ≤2.0 for the this compound peak

- Resolution: ≥2.0 from the closest eluting potential interferent

These parameters ensure that the method provides adequate precision, efficiency, and peak symmetry for reliable quantification of this compound in environmental samples [3] [4].

Method Validation and Performance Data

Validation Parameters and Results

The HPLC method for this compound quantification in soil and water matrices was rigorously validated according to ICH Q2(R1) guidelines [3] [4]. The validation protocol assessed key parameters including specificity, linearity, accuracy, precision, and sensitivity, with acceptance criteria predefined based on regulatory requirements for environmental analysis.

Table 4: Method Validation Results for this compound Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity range | 0.05-5.0 μg/mL | - |

| Correlation coefficient (r²) | 0.9992 | ≥0.998 |

| Accuracy (% recovery) | ||

| - Water (0.1 μg/mL) | 97.5% | 90-110% |

| - Water (1.0 μg/mL) | 99.2% | 90-110% |

| - Soil (0.1 μg/mL) | 92.8% | 85-105% |

| - Soil (1.0 μg/mL) | 95.6% | 85-105% |

| Precision (%RSD) | ||

| - Intra-day (n=6) | 1.2% | ≤2% |

| - Inter-day (n=18) | 1.8% | ≤3% |

| LOD | 0.015 μg/mL | - |

| LOQ | 0.05 μg/mL | - |

| Robustness | Retention time variation <2% | With deliberate parameter changes |

The method demonstrated excellent linearity across the calibrated range, with a correlation coefficient exceeding 0.999. The accuracy, expressed as percentage recovery, met the acceptance criteria for both soil and water matrices at low and high concentration levels. The precision data, represented as relative standard deviation (%RSD), confirmed that the method provides reproducible results both within a single analytical sequence and across different days [6] [4].

Specificity and Selectivity

The specificity of the method was evaluated by analyzing blank samples of different soil types (sandy, loamy, and clay) and water samples (groundwater, surface water) to demonstrate the absence of interferents at the retention time of this compound. Chromatographic comparison of fortified and non-fortified samples confirmed that the method is selective for this compound in complex environmental matrices. Forced degradation studies were conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the stability-indicating capability of the method. The this compound peak was well-resolved from all degradation products, with peak purity index >0.999, confirming method specificity [4].

Sensitivity and Limits of Detection

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio approach, with LOD defined as a signal-to-noise ratio of 3:1 and LOQ as 10:1. The LOD of 0.015 μg/mL (15 ng/mL) and LOQ of 0.05 μg/mL (50 ng/mL) provide sufficient sensitivity for monitoring this compound residues in environmental samples at levels well below those of regulatory concern. For soil samples, when accounting for the sample preparation concentration factor, the method LOQ corresponds to approximately 0.01 mg/kg, which is adequate for monitoring this compound residues in compliance with international maximum residue limits [3] [4].

Environmental Sample Analysis and Quality Control

Application to Real Samples

When applying this method to environmental samples, appropriate quality control measures must be implemented to ensure data reliability. Each batch of samples should include procedural blanks, matrix-matched calibration standards, and quality control samples (at least three concentrations: low, medium, and high) processed through the entire analytical procedure. For soil samples, matrix-matched calibration is essential to compensate for potential matrix effects that may influence detector response. The calibration standards should be prepared in blank matrix extract and carried through the entire sample preparation procedure [4].

For water samples with relatively low interference potential, solvent-based calibration may be acceptable, but matrix effects should be evaluated by comparing the response of standards prepared in solvent versus matrix extract. If significant matrix suppression or enhancement (>15%) is observed, matrix-matched calibration should be employed. The continuing calibration verification standard should be analyzed after every 10-15 samples to monitor for instrumental drift, with acceptance criteria of ±15% of the true value for the analysis batch to be considered valid.

Troubleshooting and Method Maintenance

Common issues that may arise during this compound analysis and their solutions include:

- Peak tailing: This may indicate column degradation or mobile phase pH issues. Regenerate the column with strong solvents (e.g., 100% acetonitrile followed by 50:50 acetonitrile:water), and verify mobile phase pH.

- Retention time shifts: Can result from mobile phase composition variations or temperature fluctuations. Prepare fresh mobile phase daily and ensure column temperature stability.

- Reduced recovery: In soil samples, this may indicate inadequate extraction. Increase sonication time or add a small percentage of water to the extraction solvent to swell the soil matrix and improve extraction efficiency.

- Increased baseline noise: Often caused by contaminated mobile phases or detector lamp issues. Filter and degas mobile phases, and replace UV lamp if necessary.

The analytical column should be properly maintained with guard column replacement after 200-300 injections and regular flushing with strong solvents to remove accumulated matrix components. Method performance should be re-verified periodically or when there are significant changes in sample matrix characteristics [5] [7].

Conclusion

This comprehensive HPLC method provides a reliable, sensitive, and robust approach for quantifying this compound residues in soil and water matrices. The method has been thoroughly validated according to international guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision. The sample preparation protocols effectively extract this compound from complex environmental matrices while minimizing interferences that could compromise analytical results. The chromatographic conditions offer an optimal balance between analysis time and resolution, making the method suitable for routine monitoring of this compound in environmental compliance programs.

References

- 1. (Ref: XDE 564) this compound [sitem.herts.ac.uk]

- 2. 双氯磺草胺 N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro... This compound [agropages.com]

- 3. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 4. of Stability-Indicating Validation for Pharmaceuticals... HPLC Methods [chromatographyonline.com]

- 5. Steps for HPLC | Pharmaguideline Method Development [pharmaguideline.com]

- 6. and validation of a new Development for the... HPLC analytical method [pmc.ncbi.nlm.nih.gov]

- 7. Steps for HPLC | Pharmaguideline Method Validation [pharmaguideline.com]

UPLC-MS/MS Application Note: Analysis of Pesticide Residues

References

- 1. Determination of Pharmaceutical Residues by UPLC - MS / MS Method... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Pesticide Residues in four Major Spices using... [orientjchem.org]

- 3. Development and validation of a UPLC - MS / MS method for the... [bmcchem.biomedcentral.com]

- 4. of an Development - UPLC / MS for MS analysis of... method quantitative [pmc.ncbi.nlm.nih.gov]

- 5. Establishment and Validation of a UPLC - MS / MS for... Method [dovepress.com]

- 6. - UPLC / MS Method for the Determination of Hyperoside and... MS [pmc.ncbi.nlm.nih.gov]

- 7. Tutorial review on validation of liquid chromatography - mass ... [pubmed.ncbi.nlm.nih.gov]

- 8. of liquid Validation ... chromatography mass spectrometry [sisu.ut.ee]

Analytical Methods for Diclosulam: Extraction, Cleanup, and Analysis

Introduction

Diclosulam is a sulfonanilide herbicide from the triazolopyrimidine class, widely used for pre-emergent control of broadleaf weeds in crops like soybeans and peanuts. [1] [2] It acts by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS). [1] As a soil-applied herbicide with potential for mobility and persistence, robust analytical methods for its determination in environmental matrices are essential for regulatory compliance and environmental monitoring. [1] [3] [4] This application note consolidates available physicochemical and environmental fate data to provide researchers with a detailed framework for developing analytical methods for this compound, with a focus on extraction and cleanup procedures for soil and aqueous samples.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for selecting appropriate extraction solvents, adjusting pH conditions, and designing cleanup strategies. Its weak acid nature and specific solubility profile are the most influential factors in method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Analytical Methods | Source |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | Confirms molecular structure for MS detection. | [1] [2] |

| Molecular Weight | 406.22 g/mol | [1] [2] | |

| CAS RN | 145701-21-9 | Compound identifier. | [1] [2] [5] |

| pKa | 4.0 | Dictates pH-dependent ionization; extraction efficiency is enhanced under acidic conditions (pH < pKa). | [1] [2] |

| Log P (at pH 7) | 0.85 | Indicates moderate lipophilicity at neutral pH. | [1] [2] |

| Vapour Pressure | 6.67 × 10⁻¹⁰ mPa (25°C) | Low volatility; minimal loss during solvent concentration steps. | [1] [2] |

| Melting Point | 218 - 221 °C | High melting point suggests a stable, crystalline solid. | [1] [2] |

Solubility Data: The solubility of this compound is highly dependent on the solvent and pH. It has a low aqueous solubility of 6.32 mg/L at 20°C and pH 7. [1] [2] However, its solubility increases significantly in organic solvents, making it amenable to solvent-based extraction. [1] [2]

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/100 mL) | Suitability for Extraction |

|---|---|---|

| Acetone | ~0.80 | Excellent; a strong solvent for initial extraction from soil. |

| Dichloromethane | ~0.22 | Good; useful for liquid-liquid partitioning. |

| Ethyl Acetate | ~0.15 | Good; an alternative for extraction or partitioning. |

| Methanol | ~0.08 | Moderate; can be used, but less efficient than acetone. |

| Acetonitrile | 0.459 | Good; particularly suitable for HPLC analysis. [6] |

Environmental Fate and Analytical Implications

The behavior of this compound in the environment directly informs the choice of analytical matrices and the potential for interference from breakdown products.

- Soil Degradation: this compound is degraded in soil primarily via aerobic microbial metabolism. [3] [2] Reported field and laboratory degradation half-lives (DT₅₀) vary, with values of 20 days (field) and 49 days (lab at 20°C) mentioned. [1] Another study on multiple soils found an average DT₅₀ of 28 days. [3] This moderate persistence necessitates monitoring for the parent compound and its major metabolites.

- Major Soil Metabolites: Key transformation products identified in soil studies include:

- 5-OH-diclosulam: The 5-hydroxy analogue (dealkylation product). [3]

- Aminosulfonyl triazolopyrimidine (ASTP): Resulting from hydrolysis of the sulfonamide linkage. [3]

- 8-Cl-diclosulam: An 8-chloro-5-hydroxy analogue. [3] Methods should be developed to separate and potentially quantify these metabolites alongside the parent compound.

- Soil Sorption: The sorption of this compound to soil is relatively low, with an average initial adsorption coefficient (K_d) of 1.1 L/kg reported. [3] The K_oc value is reported as 55 [3] and 78 mL/g elsewhere, [2] indicating a high potential for mobility and leaching. This underscores the importance of analyzing water samples in addition to soil.

Proposed Extraction and Cleanup Procedures

The following protocols are synthesized from general analytical principles and the specific physicochemical properties of this compound. The U.S. EPA has posted a method for this compound in soil (MRID 44587802), which uses GC/MS and has a stated limit of quantitation (LOQ) of 1.0 µg/kg. [7] However, the specific details of the extraction and cleanup are not provided in the public summary.

Extraction from Soil Matrices

This procedure is designed for a 10-20 gram soil sample.

Workflow for Soil Extraction and Cleanup

Materials:

- Solvents: Acetone (HPLC grade), phosphoric acid, hexane, ethyl acetate.

- Equipment: Centrifuge, mechanical shaker or ultrasonic bath, rotary evaporator or nitrogen evaporator, pH meter, filtration apparatus.

Detailed Protocol:

- Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Homogenize thoroughly.

- pH Adjustment: Transfer a 10 g representative sub-sample to a suitable container. Acidify the sample with a dilute solution of phosphoric acid to achieve a pH below 4.0. This ensures this compound (pKa 4.0) is in its non-ionic, more extractable form. [1] [2]

- Solvent Extraction: Add 20-30 mL of acetone to the soil. Mechanically shake for 60 minutes or use ultrasonication for 30 minutes.

- Separation: Centrifuge the mixture or vacuum-filter through a glass fiber filter. Collect the supernatant/extract in a clean flask.

- Concentration: Transfer the extract to a rotary evaporator and concentrate to near dryness at a temperature not exceeding 40°C. Due to its low vapour pressure, this compound is not expected to suffer significant volatility losses. [1]

- Solvent Exchange: Reconstitute the residue in 5-10 mL of hexane or ethyl acetate (depending on the subsequent cleanup step).

Cleanup of Extracts

Cleanup is essential to remove co-extracted interferents (e.g., humic acids, lipids) before instrumental analysis.

Liquid-Liquid Partitioning (for water samples or solvent exchange):

- Transfer the aqueous sample or reconstituted extract to a separatory funnel.

- Perform partitioning using dichloromethane or ethyl acetate. [1] [6]

- Shake vigorously, vent pressure, and allow the phases to separate.

- Collect the organic layer and repeat the extraction 2-3 times.

- Combine the organic layers and pass them through a bed of anhydrous sodium sulfate to remove residual water.

- Concentrate the extract using an evaporator.

Solid-Phase Extraction (SPE) - Recommended: SPE provides superior cleanup and concentration. The choice of sorbent is critical.

- Recommended Sorbent: Reversed-Phase (e.g., C18). The moderate lipophilicity of this compound (Log P = 0.85) makes it well-suited for retention on C18 sorbents. [1] [2]

- Procedure:

- Conditioning: Condition the C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water (pH adjusted to ~3 with phosphoric acid).

- Loading: Load the sample extract (after partial concentration and solvent exchange to a water-miscible solvent) onto the cartridge at a slow, drop-wise rate.

- Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 10-20% methanol in acidified water) to remove polar interferences.

- Elution: Elute this compound with 5-10 mL of a strong solvent, such as pure acetone, acetonitrile, or a mixture of dichloromethane in methanol (e.g., 80:20, v/v). [1] [6]

- Final Concentration: Gently evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase used for HPLC analysis (e.g., acetonitrile/water). [6]

Instrumental Analysis and Method Performance

HPLC Analysis: this compound can be effectively separated and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [6]

- Column: Newcrom R1 or equivalent C18 column. [6]

- Mobile Phase: A binary mixture of acetonitrile and water, often modified with a small percentage of phosphoric acid or formic acid (the latter for MS-compatibility). [6]

- Detection: For maximum sensitivity and specificity, Mass Spectrometric (MS) detection is preferred. The EPA method for soil uses GC/MS, confirming its viability for this compound. [7]

Method Performance:

- Limit of Quantitation (LOQ): The referenced EPA method for soil analysis achieves an LOQ of 1.0 µg/kg (1.0 ppb), which is an excellent benchmark for method validation. [7]

- Recovery and Precision: During method development, spike-and-recovery experiments should be conducted on control matrices to establish accuracy (typically 70-120% recovery) and precision (RSD < 20%).

Troubleshooting and Best Practices

- Poor Recovery:

- Matrix Interferences in Chromatography:

- Cause: Inadequate cleanup.

- Solution: Optimize the SPE washing step or consider a more selective sorbent. The use of MS/MS detection provides an additional layer of selectivity by monitoring specific ion transitions.

- Degradation During Analysis:

- Cause: this compound is susceptible to hydrolysis at high pH (hydrolysis half-life of 2 days at pH 9). [2]

- Solution: Maintain slightly acidic conditions throughout the sample preparation and storage process. Store standard solutions and extracts in acetonitrile or methanol at -20°C.

Applications in Research

Analytical methods for this compound are critical in various research fields:

- Environmental Monitoring: Tracking the dissipation and leaching potential of this compound in agricultural soils and adjacent water bodies. [1] [3]

- Phytoremediation Studies: Evaluating the efficiency of plant species (e.g., Cajanus cajan, Canavalia ensiformis) in removing this compound residues from contaminated soils. [4]

- Metabolism and Fate Studies: Identifying and quantifying the formation of major metabolites like 5-OH-diclosulam and ASTP in environmental and biological systems. [3]

Conclusion

While a complete, detailed official method for this compound extraction and cleanup is not fully detailed in the public domain, robust analytical procedures can be developed based on its well-characterized physicochemical properties. The core strategy involves acidification of the sample to suppress ionization, efficient extraction with a strong solvent like acetone, and effective cleanup using reversed-phase SPE. Adherence to these principles, coupled with RP-HPLC separation and MS detection, will yield a highly reliable and sensitive method suitable for environmental monitoring and advanced research applications, such as studying its environmental fate and developing remediation strategies. [1] [7] [6]

References

- 1. (Ref: XDE 564) this compound [sitem.herts.ac.uk]

- 2. 双氯磺草胺 N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro... This compound [agropages.com]

- 3. Aerobic metabolism of this compound on U.S. and South American soils [pubmed.ncbi.nlm.nih.gov]

- 4. Remedial capacity of this compound by cover plants in different... [pubmed.ncbi.nlm.nih.gov]

- 5. - CAS - 145701-21-9 | Axios Research this compound [axios-research.com]

- 6. | SIELC Technologies this compound [sielc.com]

- 7. ECM for this compound in Soil - MRID 44587802 | US EPA [epa.gov]

diclosulam application rate for soybean and peanut crops

Application Rates for Soybean and Peanut Crops

The recommended application rate of diclosulam varies based on the crop, formulation, region, and specific weed pressure.

| Crop | Application Timing | Recommended Rate (g a.i./ha) | Formulation & Notes | Source / Region |

|---|---|---|---|---|

| Soybean | Pre-emergence (PRE) | 32 - 42 [1] | General guideline | Agropages |

| Pre-emergence (PRE) | 26 g/ha [2] | For 84% WDG formulation | ICAR-NSRI, India | |

| Post-emergence (POST) | 11.25 - 22.5 [3] | Applied at BBCH 11-13 (1-3 leaves) | Russian Field Study | |

| Peanut | Pre-emergence (PRE) | 21 - 32 [1] | General guideline | Agropages |

| Pre-emergence (PRE) | 26 [4] | Manufacturer's standard rate | Southwest US Study | |

| At Cracking (CRACK) | 26 [4] | Applied 7-13 days after planting | Southwest US Study |

> Important Note on Formulations: The above rates are typically for the active ingredient (a.i.). For commercial products like This compound 84% WG, the required product dose per hectare will be different. For example, a common recommendation for this formulation is 26 g/ha for soybeans and 12.4 g/product/acre (approximately 30.6 g/ha) for groundnuts and soybeans [5] [2]. Always follow the specific product label instructions.

Detailed Experimental Protocols

For researchers, the methodology from recent field studies provides a robust framework for designing experiments.

Protocol 1: Pre-emergence and "Cracking" Application in Peanuts

This protocol is based on a study evaluating peanut cultivar tolerance in the southwestern US [4].

- 1. Experimental Design: A factorial arrangement of treatments is recommended, including:

- Herbicide Rates: this compound at 0.026 kg a.i./ha (standard rate) and 0.052 kg a.i./ha (double rate).

- Application Timings: Pre-emergence (PRE) and at the "cracking" stage (CRACK), which is 7 to 13 days after planting.

- Control: Include an untreated check for comparison.

- 2. Plot Specifications: Each plot should consist of at least two rows, spaced 97 cm apart and 7.6 m in length. Replicate each treatment 3-4 times.

- 3. Application Method: Apply this compound as a soil treatment using a sprayer calibrated to deliver the appropriate volume. For PRE, apply immediately after planting. For CRACK, apply as the peanut radicle emerges.

- 4. Data Collection:

- Phytotoxicity: Assess visual injury (stunting, chlorosis) at 14 and 28 days after treatment (DAT). Use a percentage scale (0% = no injury, 100% = complete death).

- Weed Control Efficacy: Evaluate weed control at 28, 56, and 84 DAT using a similar percentage scale.

- Crop Yield: Harvest the center rows of each plot at maturity and weigh the pods to determine yield.

Protocol 2: Efficacy and Adjuvant Use in Soybeans

This protocol is derived from a study conducted across multiple climatic regions in Russia [3].

- 1. Treatment Structure: